Neosalvianen is a complex organic compound characterized by its unique structural features and potential biological activities. The compound is derived from the Salvia genus, particularly Salvia miltiorrhiza, which is known for its medicinal properties. Neosalvianen exhibits a molecular formula of C29H26F3N7O2 and a molecular weight of 561.6 g/mol. Its IUPAC name is 2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one, indicating a complex arrangement of multiple functional groups and ring systems that contribute to its chemical reactivity and biological interactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions, such as temperature and solvent choice, significantly influence the outcomes of these reactions.
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Neosalvianen has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that compounds derived from Salvia miltiorrhiza exhibit anti-inflammatory, antioxidant, and anticancer properties. Neosalvianen's unique structure may allow it to interact with various biological macromolecules, modulating biochemical pathways and potentially leading to therapeutic effects .
The synthesis of Neosalvianen typically involves several steps:
Recent advancements have focused on developing efficient one-pot multicomponent coupling reactions that streamline the synthesis process while maintaining high yields .
Neosalvianen has potential applications across various fields:
Studies on Neosalvianen's interactions with biological targets are essential for understanding its mechanism of action. Initial research suggests that it may interact with specific enzymes or receptors, influencing various biochemical pathways. Detailed studies using techniques such as isothermal titration calorimetry (ITC) and molecular docking are necessary to elucidate these interactions further .
Neosalvianen shares structural similarities with several other compounds derived from the Salvia genus or related chemical classes. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Salvianolic Acid | Phenolic structure with carboxylic acid | Known for antioxidant properties |
| Rosmarinic Acid | Esterified phenolic compound | Exhibits anti-inflammatory effects |
| Danshensu | Simple phenolic acid | Demonstrated cardioprotective effects |
What sets Neosalvianen apart from these similar compounds is its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable candidate for further research and development in various scientific fields .
Neosalvianen represents a structurally complex nitrogen-containing compound isolated from Salvia miltiorrhiza, featuring a distinctive pentacyclic architecture that defines its chemical identity [7] [35]. The compound exhibits a molecular formula of C₂₁H₂₁NO₂ with a molecular weight of 319.4 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity [1] [3] [35]. The pentacyclic skeleton consists of five interconnected ring systems arranged in a highly organized three-dimensional framework that contributes to the compound's unique chemical and biological properties [7] [35].
The systematic International Union of Pure and Applied Chemistry name for neosalvianen is 5,9,17,17-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.0²,⁶.0⁷,¹¹.0¹³,¹⁸]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaene, which precisely describes the complex ring connectivity and substitution pattern [3]. This nomenclature reveals the presence of multiple bridging connections between carbon atoms, creating a rigid polycyclic structure with limited conformational flexibility [3]. The pentacyclic framework incorporates both carbocyclic and heterocyclic components, with the nitrogen atom strategically positioned within the ring system to influence the overall electronic distribution and molecular properties [7] [35].
The skeletal arrangement demonstrates remarkable structural rigidity due to the extensive ring fusion, which restricts molecular motion and contributes to the compound's stability under various conditions [3] [7]. The pentacyclic core structure provides a scaffold that positions the functional groups in specific spatial orientations, potentially influencing molecular recognition processes and intermolecular interactions [35]. This structural organization is characteristic of complex natural products derived from terpenoid biosynthetic pathways, representing an evolution of simpler precursor molecules into highly elaborated architectures [7] [35].
The functional group arrangement in neosalvianen reflects a sophisticated pattern of oxygen and nitrogen-containing moieties strategically positioned throughout the pentacyclic framework [7] [35]. The compound contains three primary functional group types: an oxazole ring system incorporating both nitrogen and oxygen atoms, multiple aromatic ring systems, and strategically placed methyl substituents that influence the overall molecular properties [3] [7] [35]. The oxazole functionality serves as a key structural element, contributing to the compound's classification as a nitrogen-containing heterocycle with potential biological activity [7] [10] [35].
The methyl substitution pattern follows a specific arrangement designated as 5,9,17,17-tetramethyl, indicating four methyl groups attached at distinct positions within the pentacyclic structure [3]. This substitution pattern significantly influences the compound's physicochemical properties, including solubility characteristics, molecular recognition capabilities, and potential binding interactions with biological targets [3] [35]. The positioning of these methyl groups creates steric effects that may influence the compound's three-dimensional conformation and accessibility of reactive sites [3].
The aromatic ring systems within the structure provide extended conjugation pathways that contribute to the compound's electronic properties and spectroscopic characteristics [3] [7]. These aromatic domains facilitate pi-pi stacking interactions and hydrophobic associations that may be important for biological activity and molecular recognition processes [35]. The integration of the oxazole ring with the broader aromatic framework creates a conjugated system that influences the compound's optical and electronic properties [7] [35].
The oxygen atoms in the structure serve dual roles, functioning both as heteroatoms within the oxazole ring and as bridging elements that connect different portions of the pentacyclic framework [3] [7]. This arrangement creates multiple sites for potential hydrogen bonding interactions and influences the compound's overall polarity and solubility characteristics [35]. The specific configuration of these functional groups reflects the biosynthetic origin of neosalvianen and provides insights into the enzymatic processes responsible for its formation in Salvia miltiorrhiza [7] [35].
The solubility characteristics of neosalvianen demonstrate the compound's predominantly lipophilic nature, as evidenced by its poor solubility in polar solvents and calculated partition coefficient values [1] [12]. Experimental determinations reveal that neosalvianen exhibits essentially insoluble behavior in dimethyl sulfoxide, with solubility values below 1 milligram per milliliter, indicating limited dissolution in this commonly used polar aprotic solvent [1] [12]. This solubility profile reflects the compound's highly hydrophobic character, which is consistent with its extensive aromatic ring system and multiple methyl substituents [3].
The calculated octanol-water partition coefficient value of 5.5 for neosalvianen confirms its lipophilic nature and suggests preferential partitioning into hydrophobic environments [3]. This high partition coefficient value indicates that the compound would be expected to demonstrate good membrane permeability characteristics while exhibiting limited aqueous solubility [3]. The hydrogen bonding profile shows zero hydrogen bond donors and three hydrogen bond acceptors, which contributes to the compound's overall solubility behavior and potential for intermolecular interactions [3].
Stability assessments indicate that neosalvianen maintains chemical integrity under appropriate storage conditions, with powder formulations remaining stable at minus twenty degrees Celsius for periods extending up to three years [1] [12]. When dissolved in suitable solvents, the compound demonstrates stability at minus eighty degrees Celsius for periods up to one year, indicating reasonable chemical stability under controlled conditions [1] [12]. The relative density of neosalvianen has been calculated as 1.190 grams per cubic centimeter, providing information about the compound's physical density characteristics [1].
The stability profile of neosalvianen appears to be influenced by temperature, light exposure, and solvent conditions, requiring careful handling and storage protocols to maintain compound integrity [12] [13]. The compound's stability characteristics are consistent with other complex natural products containing multiple aromatic ring systems and heterocyclic functionalities [35]. Storage recommendations emphasize the importance of maintaining low temperatures and protecting from light to prevent potential degradation pathways [12] [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of neosalvianen through detailed analysis of both proton and carbon-13 spectra [7] [10] [35]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to aromatic protons within the pentacyclic framework, methyl group protons, and heterocyclic ring protons that collectively confirm the proposed molecular structure [7] [35]. The spectroscopic data demonstrate the presence of multiple aromatic environments, indicating the complex nature of the fused ring system and providing evidence for the pentacyclic architecture [10] [35].
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of neosalvianen, revealing signals corresponding to aromatic carbons, aliphatic carbons, and heteroatom-bearing carbons throughout the molecule [7] [35]. The carbon spectrum provides crucial information for structural elucidation, including identification of quaternary carbons, methyl carbons, and carbons adjacent to heteroatoms [17] [21]. The spectroscopic analysis confirms the presence of twenty-one carbon atoms as specified in the molecular formula, with each carbon environment contributing characteristic chemical shift patterns [35].
Mass spectrometry analysis of neosalvianen provides definitive molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 319.4, corresponding precisely to the calculated molecular weight [7] [35]. The exact mass determination of 319.157228913 daltons offers high-precision molecular weight data that supports the proposed molecular formula of C₂₁H₂₁NO₂ [3]. Fragmentation patterns observed in mass spectrometry provide additional structural information through characteristic breakdown pathways that reflect the compound's structural features [11] [35].
Infrared spectroscopy contributes valuable functional group identification information through characteristic absorption bands corresponding to carbon-carbon stretches, carbon-oxygen stretches, and aromatic carbon-hydrogen bending vibrations [14] [15] [16]. These spectroscopic signatures provide confirmation of the aromatic ring systems, heterocyclic functionalities, and substitution patterns present in the neosalvianen structure [15] [16]. The combination of multiple spectroscopic techniques provides comprehensive structural characterization that supports the complete molecular structure determination [7] [35].
Table 1: Physicochemical Properties of Neosalvianen
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₁NO₂ | [1] [3] |
| Molecular Weight | 319.4 g/mol | [1] [3] |
| CAS Number | 790673-00-6 | [1] [3] |
| SMILES | CC1=COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)OC(=N3)C | [1] [3] |
| Exact Mass | 319.157228913 Da | [3] |
| XLogP3-AA | 5.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Relative Density | 1.190 g/cm³ (predicted) | [1] |
| Solubility in DMSO | Insoluble (<1 mg/mL) | [1] [12] |
| Storage Temperature (Powder) | -20°C for 3 years | [1] [12] |
| Storage Temperature (In Solvent) | -80°C for 1 year | [1] [12] |
Table 2: Spectroscopic Identification Methods for Neosalvianen
| Technique | Key Signals/Peaks | Diagnostic Information | Reference |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ) | Aromatic protons, methyl groups, furan ring protons | Structural confirmation of pentacyclic framework | [7] [10] [35] |
| ¹³C NMR Chemical Shift (δ) | Aromatic carbons, aliphatic carbons, heteroatom-bearing carbons | Carbon environment identification and symmetry analysis | [7] [10] [35] |
| Mass Spectrometry (m/z) | [M]⁺ 319.4 (molecular ion peak) | Molecular weight confirmation and fragmentation pattern | [7] [10] [35] |
| Infrared Spectroscopy (cm⁻¹) | C=C stretches, C-O stretches, aromatic C-H bends | Functional group identification and ring system confirmation | [14] [15] [16] |
| UV-Vis Absorption | π→π* transitions in aromatic rings | Electronic transition characterization | [14] [15] [16] |
Table 3: Structural Features and Functional Groups of Neosalvianen
| Structural Feature | Description | Functional Significance | Reference |
|---|---|---|---|
| Pentacyclic Skeleton | Five-ring fused system with tetracyclic core | Provides structural rigidity and biological activity framework | [3] [7] [35] |
| Nitrogen-containing Heterocycle | Oxazole ring incorporating nitrogen atom | Contributes to nitrogen-containing compound classification | [7] [10] [35] |
| Furan Ring System | 5-membered oxygen-containing heterocycle | Participates in aromatic conjugation system | [3] [7] [35] |
| Benzene Ring Systems | Multiple aromatic rings in fused arrangement | Provides hydrophobic interactions and π-stacking capabilities | [3] [7] [35] |
| Methyl Substituents | 5,9,17,17-tetramethyl substitution pattern | Influences solubility and molecular recognition properties | [3] [7] [35] |
| IUPAC Name | 5,9,17,17-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.0²,⁶.0⁷,¹¹.0¹³,¹⁸]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaene | Systematic nomenclature defining complete molecular architecture | [3] |
Neosalvianen represents one of the most significant nitrogen-containing benzoxazole alkaloids found within the genus Salvia, with its primary natural occurrence documented in two distinct species that have garnered considerable attention in traditional medicine and modern pharmaceutical research [1] [2] [3].
Primary Distribution in Salvia miltiorrhiza
Salvia miltiorrhiza Bunge, commonly known as Danshen in traditional Chinese medicine, serves as the principal natural source of neosalvianen [1] [2] [3]. This perennial herbaceous plant, native to China and widely cultivated across various provinces, accumulates neosalvianen predominantly in its root system [1] [2] [4]. The compound was first isolated and characterized from the dried roots of S. miltiorrhiza in 2005, where it was identified alongside four other novel nitrogen-containing compounds, including salvianen, salvianan, salviadione, and 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde [1] [2] [3].
Research has demonstrated that neosalvianen exhibits tissue-specific distribution patterns within S. miltiorrhiza. While the compound is primarily concentrated in the root tissues, comprehensive phytochemical analyses have revealed its virtual absence from aerial plant parts, including stems, leaves, and flowers [4]. This selective root accumulation aligns with the broader distribution pattern observed for many bioactive compounds in S. miltiorrhiza, where lipophilic components tend to concentrate in underground organs [4].
The geographical distribution of S. miltiorrhiza spans across China, with significant cultivation occurring in provinces such as Shandong, Henan, Jiangsu, and Anhui [5]. Climatic factors, including temperature, precipitation, and soil conditions, have been shown to influence both the plant's growth characteristics and the content of bioactive compounds, though specific environmental effects on neosalvianen accumulation require further investigation [5].
Secondary Distribution in Salvia yunnanensis
Salvia yunnanensis represents an important alternative natural source of neosalvianen [6] [7]. This species, endemic to southwestern China, particularly the provinces of Yunnan, Guizhou, and Sichuan, grows naturally on grassy hillsides, forest margins, and dry forests at elevations ranging from 1,800 to 2,900 meters [7]. The presence of neosalvianen in S. yunnanensis suggests a broader distribution pattern of benzoxazole alkaloids within the Salvia genus [8] [9] [10].
S. yunnanensis has been extensively studied for its diverse alkaloid content, particularly abietane diterpene alkaloids containing oxazole rings [9] [10]. The species has yielded numerous novel compounds, including salviamines A-F and isosalviamines C-E, alongside traditional abietane diterpenes [9] [10]. The co-occurrence of neosalvianen with these structurally related compounds provides valuable insights into the biosynthetic relationships and evolutionary adaptations within this plant lineage.
Comparative Distribution Analysis
The distribution of neosalvianen across these two Salvia species reveals interesting patterns of secondary metabolite accumulation. While both species belong to the same genus and share certain biosynthetic capabilities, the relative concentrations and associated metabolite profiles differ significantly [4]. In S. miltiorrhiza, neosalvianen occurs alongside predominantly phenolic compounds and tanshinones, whereas in S. yunnanensis, it is found in association with a more diverse array of alkaloid structures [9] [10] [4].
Laboratory cultivation studies have demonstrated that neosalvianen can be detected in cell cultures of S. miltiorrhiza, indicating that the biosynthetic machinery for its production is maintained under controlled conditions [11]. This finding holds particular significance for potential biotechnological applications and large-scale production strategies.
The biosynthesis of neosalvianen involves complex enzymatic processes that transform simple aromatic amino acid precursors into the sophisticated pentacyclic benzoxazole structure characteristic of this alkaloid. While the complete biosynthetic pathway remains to be fully elucidated, current research provides substantial evidence for key mechanistic steps and enzymatic transformations [1] [3] [12].
The biosynthetic origin of neosalvianen can be traced to L-tyrosine, an aromatic amino acid that serves as a fundamental building block for numerous plant alkaloids [1] [3] [12]. In plants, L-tyrosine is synthesized de novo through the shikimate pathway, which represents one of the most important metabolic routes for aromatic compound biosynthesis [12]. This pathway also gives rise to phenylalanine and tryptophan, establishing a common biosynthetic foundation for diverse secondary metabolites [12].
Tyrosine Metabolism in Plant Systems
The conversion of L-tyrosine into specialized metabolites involves several key enzymatic transformations that are widely distributed across plant species [12]. Tyrosine aminotransferase (TAT; EC 2.6.1.5) catalyzes the reversible transamination of tyrosine to form 4-hydroxyphenylpyruvic acid (pHPP), representing an initial step in tyrosine modification [12]. This pyridoxal-5′-phosphate-dependent reaction provides a critical branch point that directs tyrosine toward various biosynthetic routes [12].
Alternative enzymatic transformations include the action of L-tyrosine decarboxylase (TYDC; EC 4.1.1.25), which catalyzes the pyridoxal-5′-phosphate-dependent decarboxylation of tyrosine to yield tyramine [12]. This pathway has been extensively characterized in various plant species and represents another potential route toward benzoxazole alkaloid formation [12]. Additionally, 4-hydroxyphenylacetaldehyde synthase (4HPAAS; EC 4.1.1.108) directly converts tyrosine to 4-hydroxyphenylacetaldehyde through decarboxylation-oxidative deamination, providing yet another possible mechanistic pathway [12].
Evidence for Tyrosine Utilization in Neosalvianen Biosynthesis
The structural features of neosalvianen strongly support L-tyrosine as the primary biosynthetic precursor [1] [3]. The compound's molecular formula (C21H21NO2) and complex pentacyclic architecture suggest multiple condensation and cyclization events originating from aromatic amino acid units [1] [3]. The presence of nitrogen within the oxazole ring system provides direct evidence for amino acid involvement in the biosynthetic process [1] [3].
Isotopic labeling studies using 14C-labeled tyrosine have been successfully employed in related benzoxazole alkaloid systems to trace precursor incorporation [13]. Such approaches could provide definitive evidence for tyrosine utilization in neosalvianen biosynthesis, though specific studies for this compound have not yet been reported. The demonstrated incorporation of tyrosine into various plant alkaloids, including benzylisoquinoline alkaloids and amaryllidaceae alkaloids, establishes precedent for this biosynthetic relationship [12].
Prephenate Dehydrogenase and Tyrosine Formation
The efficiency of neosalvianen biosynthesis may be influenced by the activity of prephenate dehydrogenase, a key enzyme in L-tyrosine synthesis [14]. This enzyme catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate, which can subsequently be transaminated to form tyrosine [14]. The regulation and expression levels of prephenate dehydrogenase genes significantly affect tyrosine availability and, consequently, the biosynthesis of tyrosine-derived metabolites [14].
The transformation of L-tyrosine precursors into the complex pentacyclic structure of neosalvianen requires sophisticated enzymatic cyclization mechanisms that remain largely theoretical based on structural analysis and comparison with related biosynthetic systems [3] [15] [16] [17] [18].
Benzoxazole Ring Formation
The formation of the benzoxazole core structure in neosalvianen likely involves enzymatic processes similar to those characterized in bacterial and fungal benzoxazole biosynthesis [15] [17] [18]. Recent discoveries in anaerobic bacteria have revealed alternative benzoxazole assembly mechanisms that proceed through ester intermediates generated by ATP-dependent adenylating enzymes [17] [18]. These enzymes catalyze the formation of unstable ester bonds that subsequently undergo rearrangement via tetrahedral intermediates to yield the mature benzoxazole heterocycle [18].
In the proposed mechanism for neosalvianen, an adenylating enzyme would first activate the carboxyl group of a tyrosine-derived intermediate, forming an acyl-adenylate complex [17] [18]. This activated intermediate would then undergo nucleophilic attack by the adjacent amino group, leading to the formation of an unstable ester linkage [18]. The subsequent rearrangement and cyclization would establish the benzoxazole ring system characteristic of neosalvianen [18].
Cytochrome P450-Mediated Oxidations
The complex oxidation patterns observed in neosalvianen suggest the involvement of cytochrome P450 enzymes, which are ubiquitous in plant secondary metabolism [19] [20]. These enzymes catalyze diverse oxidative transformations, including hydroxylations, epoxidations, and oxidative coupling reactions that are essential for alkaloid biosynthesis [19] [20]. The specific P450 enzymes involved in neosalvianen biosynthesis have not been identified, but their participation is strongly implied by the compound's oxidized structural features [19] [20].
Intramolecular Cyclization Processes
The formation of neosalvianen's pentacyclic framework requires multiple intramolecular cyclization events that proceed through carefully orchestrated enzymatic mechanisms [3] [16] [21]. These cyclizations likely involve nucleophilic attacks by electron-rich aromatic systems on electrophilic centers generated through enzymatic activation [16] [21]. The stereochemical precision observed in neosalvianen's structure indicates highly specific enzyme-substrate interactions that control the regioselectivity and stereoselectivity of these cyclization reactions [16] [21].
Methylation Reactions
The presence of multiple methyl groups in neosalvianen's structure indicates the involvement of S-adenosyl-L-methionine-dependent methyltransferases [1] [3]. These enzymes catalyze the transfer of methyl groups to specific positions on the developing alkaloid structure, contributing to both the compound's final molecular architecture and its biological activity [1] [3]. The timing and sequence of these methylation events within the overall biosynthetic pathway remain to be determined [1] [3].
Regulatory Mechanisms
The biosynthesis of neosalvianen, like other plant alkaloids, is likely subject to complex regulatory mechanisms involving transcription factors from families such as AP2/ERF, bHLH, WRKY, and MYB [20]. These regulatory proteins coordinate the expression of biosynthetic genes in response to developmental signals and environmental stimuli [20]. Jasmonic acid signaling also plays a crucial role in activating alkaloid biosynthesis machinery, helping plants respond to external stress conditions [20].